Synthetic Yield Benchmarking: 97% Crude Yield Achieved in Magnesium Chloride-Mediated Condensation
In a magnesium chloride-mediated Claisen-type condensation between ethyl cyanoacetate and propionyl chloride in acetonitrile, Ethyl 2-cyano-3-oxopentanoate was isolated in a crude yield of 97% (24.6 g) after aqueous work-up . This yield compares favorably to the 41% yield reported for the analogous synthesis of diethyl 2-cyano-3-oxosuccinate under standard Claisen conditions, and significantly exceeds the incomplete conversions often observed with aprotic solvents such as THF . This demonstrates the compound's accessibility via a robust, high-yielding route that is suitable for scale-up.
| Evidence Dimension | Synthetic yield in condensation reaction |
|---|---|
| Target Compound Data | 97% crude yield (24.6 g scale) |
| Comparator Or Baseline | Diethyl 2-cyano-3-oxosuccinate: 41% yield at 25°C under standard Claisen conditions; THF-based reactions: incomplete conversion due to poor enolate solvation |
| Quantified Difference | +56 percentage points vs. diethyl 2-cyano-3-oxosuccinate; improved completion vs. THF |
| Conditions | MgCl₂ (151 mmol), triethylamine (301 mmol), acetonitrile (150 mL), 0°C to room temperature, 24 h |
Why This Matters
Higher synthetic yield translates directly to lower cost per gram, reduced solvent waste, and improved scalability for process chemistry applications.
